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Compound of Interest

4-Amino-3-fluorophenol
Compound Name:
hydrochloride

Cat. No.: B579377

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Amino-3-
fluorophenol hydrochloride, a key intermediate in pharmaceutical synthesis. The document
is intended for researchers, scientists, and drug development professionals, offering a detailed
examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) characteristics.

Executive Summary

4-Amino-3-fluorophenol hydrochloride is a crucial building block in the development of
various pharmaceutical compounds. A thorough understanding of its spectral properties is
essential for its identification, characterization, and quality control. This guide presents
available and predicted spectral data, along with detailed experimental protocols for acquiring
such data. While experimental spectra for the hydrochloride salt are not widely available in
public databases, this guide provides data for the free base, 4-Amino-3-fluorophenol, and
discusses the expected spectral changes upon protonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 4-Amino-3-fluorophenol
hydrochloride. The following tables summarize the available *H NMR data for the free base
and predicted 13C NMR data for the hydrochloride salt.
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1H NMR Data

The *H NMR spectrum of 4-Amino-3-fluorophenol (the free base) has been reported in DMSO-
ds. For the hydrochloride salt, shifts in the aromatic region are expected to be similar, though
the acidic protons of the ammonium (-NHs*) and hydroxyl (-OH) groups will be highly
dependent on the solvent and concentration.

Table 1: *H NMR Spectral Data of 4-Amino-3-fluorophenol

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
8.78 S 1H -OH
6.59 dd, J=8.4, 10.4 Hz 1H H-6
6.43 m 1H H-5
6.34 m 1H H-2
4.38 m 2H -NH2

Source: DMSO-ds

13C NMR Data

Specific experimental 13C NMR data for 4-Amino-3-fluorophenol hydrochloride is not readily
available. The predicted chemical shifts are based on established substituent effects on the
benzene ring. The presence of the electron-donating amino and hydroxyl groups and the
electron-withdrawing fluorine atom significantly influences the carbon chemical shifts.

Table 2: Predicted 3C NMR Spectral Data for 4-Amino-3-fluorophenol Hydrochloride
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Chemical Shift (8) ppm Assighment
145-155 (d, 1JCF) c-3
140-150 C-4
130-140 C-1
115-125 (d, 2JCF) C-2
110-120 (d, 2JCF) C-5
105-115 (d, 3JCF) C-6

Note: These are estimated values. Actual experimental values may vary. The 'd' indicates a
doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Amino-3-fluorophenol hydrochloride is expected to show
characteristic absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands for 4-Amino-3-fluorophenol Hydrochloride

Wavenumber (cm~?) Functional Group Description

Broad band due to phenolic

3200-3500 O-H stretch

hydroxyl group

Broad band for the ammonium
2800-3200 N-H stretch

salt (-NHs*)

Characteristic of the
1500-1600 N-H bend ]

ammonium salt
1580-1620 C=C stretch Aromatic ring
1200-1300 C-O stretch Phenolic C-O bond
1100-1200 C-F stretch Carbon-fluorine bond
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments. For 4-Amino-3-fluorophenol, the exact mass of the molecular ion [M]* is a key
identifier.

Table 4: Mass Spectrometry Data for 4-Amino-3-fluorophenol

Parameter Value
Molecular Formula CeHsFNO
Exact Mass 127.0433 u
Molecular Weight 127.12 g/mol
Expected [M+H]* for Hydrochloride 128.0511 u

Source: PubChem CID 2735919[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed.

NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-3-fluorophenol
hydrochloride in a suitable deuterated solvent (e.g., DMSO-ds, D20).

¢ Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.
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o Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5
seconds.

o Reference the spectrum to the residual solvent peak.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: pulse angle 45°, acquisition time 1-2 seconds, relaxation delay 2-5
seconds.

o Reference the spectrum to the solvent peak.

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum.
Methodology:

o Sample Preparation: As the sample is a solid powder, the Attenuated Total Reflectance
(ATR) or KBr pellet method can be used.

o ATR: Place a small amount of the powder directly onto the ATR crystal.[2] Ensure good
contact by applying pressure.

o KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder.
[2] Press the mixture into a thin, transparent pellet using a hydraulic press.

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:

o

Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.

[¢]

Collect the sample spectrum over a range of 4000-400 cm~—1.

[¢]

The final spectrum is presented in terms of transmittance or absorbance.
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Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragmentation
pattern.

Methodology:

o Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile
compound, direct insertion or gas chromatography (GC) can be used. For less volatile
samples, electrospray ionization (ESI) is suitable.

« lonization: Electron lonization (EIl) is a common method for relatively small organic
molecules.[3][4][5]

o The sample is bombarded with a high-energy electron beam (typically 70 eV).

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a
mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: An electron multiplier or similar detector records the abundance of each ion.

Visualizations

The following diagrams illustrate the general workflow for spectral data acquisition and the
logical relationship of the spectroscopic techniques.
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Spectroscopic Analysis Data Output
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectral Analysis of 4-Amino-3-fluorophenol
Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b579377#spectral-data-for-4-amino-3-fluorophenol-
hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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